molecular formula C12H20N4O B1464845 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 1281961-45-2

1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B1464845
CAS No.: 1281961-45-2
M. Wt: 236.31 g/mol
InChI Key: UEZIQOPHFXGWEU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows the principles established by the International Union of Pure and Applied Chemistry for complex heterocyclic compounds. According to the International Union of Pure and Applied Chemistry naming conventions, the compound's systematic name is 1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one, which clearly indicates the structural connectivity and functional group positioning.

The Hantzsch-Widman nomenclature system, which is the International Union of Pure and Applied Chemistry-recommended method for naming heterocyclic compounds, provides the foundation for understanding this compound's nomenclature. The piperidine component follows the standard naming protocol where the saturated six-membered nitrogen-containing ring is designated as "piperidin," derived from the Hantzsch-Widman stem "-inane" for six-membered saturated rings combined with the "aza" prefix indicating nitrogen substitution. The aminomethyl substituent at the 3-position is clearly identified in the name, providing precise structural information about the compound's substitution pattern.

The pyrazole component of the molecule follows the established nomenclature for five-membered aromatic heterocycles containing two nitrogen atoms. According to the Hantzsch-Widman system, pyrazole derives from the stem "-ole" for five-membered aromatic rings with the appropriate prefix indicating the presence and positioning of nitrogen atoms. The "1H-pyrazol-1-yl" designation specifically indicates that the pyrazole ring is attached through the N-1 position, distinguishing it from potential regioisomers that could form through N-2 attachment.

The following table summarizes the key nomenclature data for this compound:

Parameter Value
International Union of Pure and Applied Chemistry Name 1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one
Chemical Abstracts Service Registry Number 1281961-45-2
PubChem Compound Identifier 61788510
International Chemical Identifier InChI=1S/C12H20N4O/c1-10(16-7-3-5-14-16)12(17)15-6-2-4-11(8-13)9-15/h3,5,7,10-11H,2,4,6,8-9,13H2,1H3
International Chemical Identifier Key UEZIQOPHFXGWEU-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC(C(=O)N1CCCC(C1)CN)N2C=CC=N2

Structural Classification Within Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound represents a sophisticated example of mixed heterocyclic architecture that combines both saturated and aromatic nitrogen-containing ring systems. The compound belongs to the class of compounds known as heterocyclic amides, specifically featuring both piperidine and pyrazole heterocycles linked through an amide functional group.

The piperidine component classifies this compound within the broader category of saturated nitrogen heterocycles. Piperidines are compounds containing a piperidine ring, which is defined as a saturated aliphatic six-membered ring with one nitrogen atom and five carbon atoms. This classification places the compound among the conventional cyclic amines, albeit with modified steric and electronic properties compared to simple aliphatic amines. The saturated nature of the piperidine ring contributes to the compound's conformational flexibility, allowing for multiple spatial arrangements that can optimize binding interactions with biological targets.

The pyrazole component introduces aromatic character to the molecular framework, classifying the compound within the aromatic nitrogen heterocycle family. Pyrazole is characterized as a five-membered planar nitrogen-heterocyclic compound that exhibits aromatic behavior due to its 4π-electron system and the contribution of lone pair electrons from the nitrogen atoms. This aromatic system provides additional stability to the overall molecular structure while offering unique electronic properties that can participate in π-π stacking interactions and other aromatic-specific binding modes.

According to the ClassyFire chemical taxonomy system, this compound can be classified hierarchically as follows:

Classification Level Category
Kingdom Organic compounds
Super Class Organoheterocyclic compounds
Class Mixed heterocycles
Subclass Heterocyclic amides
Direct Parent Piperidine-pyrazole conjugates

The electronic structure analysis reveals that the compound contains both electron-donating (amino group) and electron-withdrawing (carbonyl group) functionalities, creating a balanced electronic environment that can accommodate diverse chemical interactions. The presence of multiple nitrogen atoms with different hybridization states (sp³ in piperidine, sp² in pyrazole) provides a range of basicity values and hydrogen bonding capabilities.

Historical Development in Medicinal Chemistry Research

The historical development of this compound within medicinal chemistry research reflects the evolving understanding of heterocyclic compound design and structure-activity relationships. The compound's emergence as a research target can be traced to the broader recognition of piperidine and pyrazole derivatives as privileged scaffolds in pharmaceutical development, a concept that gained prominence in the late twentieth and early twenty-first centuries.

Piperidine derivatives have been recognized as important pharmacophores since the mid-twentieth century, with their significance in medicinal chemistry being established through the discovery of numerous bioactive compounds containing this structural motif. The development of systematic approaches to piperidine modification led to the exploration of various substitution patterns, including the introduction of aminomethyl groups at different ring positions. Research conducted in the 1980s and 1990s demonstrated that the positioning of amino-containing substituents on the piperidine ring could dramatically influence biological activity and selectivity profiles.

Parallel developments in pyrazole chemistry during the same period revealed the exceptional versatility of this heterocyclic system in drug design. Pyrazole derivatives gained recognition for their broad range of biological activities, including analgesic, antiviral, antihistaminic, antimicrobial, antitumor, and anti-inflammatory properties. The recognition of pyrazole as an excellent nitrogen-heterocycle with wide-ranging biological applications led to intensive research efforts focused on developing new synthetic methodologies and exploring novel substitution patterns.

The convergence of piperidine and pyrazole chemistry in drug design represents a more recent development, primarily occurring in the early twenty-first century as medicinal chemists began to appreciate the potential advantages of combining multiple heterocyclic systems within single molecular frameworks. This approach, often referred to as "molecular hybridization" or "privileged scaffold combination," emerged from the recognition that complex biological targets often require multifaceted molecular recognition elements for optimal binding and selectivity.

The specific compound this compound first appeared in chemical databases in 2012, as evidenced by its creation date in PubChem. This timing coincides with a period of intensive research into heterocyclic amides and their potential applications in various therapeutic areas. The compound's synthesis and characterization represent part of a broader systematic exploration of piperidine-pyrazole conjugates aimed at identifying novel molecular entities with improved pharmacological properties.

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10(16-7-3-5-14-16)12(17)15-6-2-4-11(8-13)9-15/h3,5,7,10-11H,2,4,6,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZIQOPHFXGWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvents such as ethanol or tetrahydrofuran (THF) are commonly used.
  • Catalysts or activating agents may include bases like diisopropylamine or coupling reagents to promote amide bond formation.
  • Temperature control is critical, often involving reflux or low-temperature additions (e.g., -78 °C) depending on the step.

Typical Synthetic Steps

  • Formation of the piperidine intermediate: The aminomethyl group can be introduced onto the piperidine ring via nucleophilic substitution or reductive amination.

  • Coupling with pyrazole ketone: The piperidine intermediate reacts with a pyrazole-substituted propanone under condensation conditions to form the amide bond, yielding the target compound.

  • Purification: The product is purified by column chromatography or recrystallization.

Representative Synthetic Example (Adapted from Related Pyrazole-Piperidine Syntheses)

Step Reagents & Conditions Description Yield (%)
1 Acrylonitrile + Allylamine in ethanol, 0 °C to room temp, overnight Synthesis of 3-(allylamino)propanenitrile intermediate 93.7
2 Reaction with diisopropylamine, n-butyllithium in THF at -78 °C Formation of substituted piperidine carbonitrile derivative Not specified
3 Reflux with hydrazine derivative in ethanol under nitrogen Cyclocondensation to form pyrazole fused piperidine 30
4 Purification by column chromatography (hexane:ethyl acetate 1:1) Isolation of pure product -

Note: This example is adapted from a related pyrazole fused piperidine synthesis pathway, demonstrating the feasibility of multi-step preparation involving condensation and cyclization reactions under controlled conditions.

Analytical and Characterization Data

Research Findings and Optimization

  • The synthetic route is versatile and allows for modifications to the piperidine or pyrazole moieties to explore structure-activity relationships.
  • Reaction conditions such as temperature, solvent, and reagent equivalents significantly affect yield and purity.
  • Protecting groups on amine functionalities can be used to improve regioselectivity and prevent side reactions.
  • Multi-step synthesis with intermediate purification steps ensures higher overall yield and product quality.

Summary Table of Preparation Methods

Aspect Details
Starting materials 3-(aminomethyl)piperidine derivatives, pyrazole-substituted propanones
Key reactions Amide bond formation via condensation, cyclocondensation with hydrazines
Solvents Ethanol, THF
Catalysts/Reagents Diisopropylamine, n-butyllithium, hydrazine derivatives
Temperature 0 °C to reflux conditions, with low-temp additions (-78 °C)
Purification Column chromatography, chiral preparative HPLC
Yield range Up to 93.7% for intermediates; ~30% for final cyclocondensation step
Characterization NMR, MS, chiral HPLC, optical rotation

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing piperidine and pyrazole structures exhibit promising antimicrobial properties. For instance, studies have synthesized various derivatives based on these frameworks, demonstrating significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeReference
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanoneAntibacterial
2-Aminopyrimidin derivativesAntifungal
Novel pyrazole derivativesBroad-spectrum

Anticancer Research

The compound's structural similarities to known anticancer agents have led to investigations into its potential as an anticancer drug. Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation in various cancer types, including breast and lung cancers . In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer TypeMechanism of ActionReference
1-[3-(Aminomethyl)piperidin-1-yl]-2-(pyrazol-1-yl)propanoneBreast CancerInduces apoptosis
Triazolo[1,5-a]pyrimidine derivativesInfluenza A VirusDisrupts viral polymerase function

Neurological Applications

The piperidine moiety is often associated with neuroactive properties. Compounds like 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one are being studied for their potential effects on neurotransmitter systems and as possible treatments for neurological disorders such as depression and anxiety . The dual action of targeting both neurotransmitter receptors and inflammatory pathways presents a novel approach in neuropharmacology.

Mechanism of Action

The mechanism by which 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one ()

  • Molecular Formula : C₁₅H₁₄N₄O
  • Key Features: Two pyrazole rings at the 3-position of the propanone backbone and a phenyl group at the 1-position.
  • Synthesis : Prepared via a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one in solid Al₂O₃ (52% yield).
  • Properties : Characterized by distinct pyrazole NMR signals (δ 7.65, 7.53, and 6.27 ppm) and confirmed via X-ray diffraction .

2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one ()

  • Molecular Formula: C₁₈H₂₅NO
  • Key Features : Piperidine at the 1-position and an isobutylphenyl group at the 2-position.
  • Contrast: The absence of a pyrazole ring and aminomethyl group limits its electronic diversity compared to the target compound .

3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one ()

  • Molecular Formula : C₁₅H₁₇ClN₄O
  • Key Features : Chloroaniline substituent and dimethylpyrazole ring.
  • Properties : The chloro group enhances electrophilicity, while methyl groups on pyrazole improve steric stability.
  • Contrast: The chloro-anilino group introduces different electronic effects compared to the aminomethyl-piperidine in the target compound .

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one ()

  • Molecular Formula : C₁₃H₂₂N₄O
  • Key Features: Amino group at the 2-position and methyl-substituted piperidine/pyrazole.
  • Applications: Potential as a kinase inhibitor due to its amino-pyrazole motif.
  • Contrast: The ethanone backbone and methyl groups differ from the propanone backbone and aminomethyl group in the target compound .

Data Table: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Key Substituents Synthesis Yield (%) Key Properties/Applications
1-[3-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one C₁₃H₂₁N₅O Aminomethyl-piperidine, pyrazole N/A Potential bioactivity (inference)
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one C₁₅H₁₄N₄O Phenyl, dual pyrazole 52 Crystallographically characterized
2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one C₁₈H₂₅NO Piperidine, isobutylphenyl N/A Anti-inflammatory hybrid
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one C₁₅H₁₇ClN₄O Chloroaniline, dimethylpyrazole N/A Enhanced electrophilicity
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one C₁₃H₂₂N₄O Amino, methyl-piperidine/pyrazole N/A Kinase inhibition potential

Research Findings and Discussion

  • Synthetic Accessibility: The target compound’s synthesis may face challenges due to steric hindrance from the aminomethyl-piperidine group. In contrast, ’s dual-pyrazole compound achieves moderate yields (52%) under mild conditions .
  • Electronic and Steric Effects: The aminomethyl group in the target compound could enhance solubility and receptor binding via hydrogen bonding, unlike the chloro group in , which prioritizes electrophilic interactions .
  • Biological Relevance: Piperidine-pyrazole hybrids (e.g., ) are frequently explored in drug discovery for kinase or GPCR modulation. The target compound’s aminomethyl group may offer unique pharmacokinetic advantages .

Biological Activity

The compound 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one is a small organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H18N4OC_{12}H_{18}N_{4}O, with a molecular weight of approximately 234.30 g/mol. Its structure consists of a piperidine ring substituted with an aminomethyl group, and a pyrazole moiety linked to a propanone functional group.

Research indicates that compounds similar to This compound often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in signal transduction and are often targeted in drug design due to their involvement in numerous physiological processes .
  • Acetylcholinesterase Inhibition : Some derivatives exhibit inhibitory effects on acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting that This compound may possess similar activity.

Anticancer Potential

Research into the anticancer properties of pyrazole derivatives indicates that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies and Research Findings

StudyFindings
In vitro study on AChE inhibition Demonstrated that similar compounds showed significant inhibition of AChE, suggesting potential for treating neurodegenerative diseases .
Antimicrobial efficacy A study found that pyrazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer activity Research indicated that certain pyrazole compounds induced cell death in cancer cell lines through apoptosis pathways, highlighting their potential as anticancer agents .

Pharmacological Applications

Given its biological activities, This compound may have applications in:

  • Neurology : As a potential treatment for Alzheimer's disease or other cognitive disorders due to its AChE inhibitory effects.
  • Infectious Diseases : As an antimicrobial agent targeting resistant bacterial strains.
  • Oncology : As a candidate for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one?

  • Methodology : A common approach involves coupling reactions between piperidine and pyrazole derivatives. For example, amide bond formation using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base . Similar methodologies have been applied to synthesize 3-(3-chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, where the pyrazole moiety is introduced via nucleophilic substitution or condensation reactions .
  • Key Considerations : Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of acid to amine) and monitor progress via HPLC or LC-MS. Purification may require column chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane.

Q. How can the structural configuration of this compound be validated?

  • Methodology : Use X-ray crystallography for unambiguous confirmation, as demonstrated for pyrazole-containing compounds like 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine . For less crystalline samples, employ NMR (¹H/¹³C, 2D COSY/HSQC) and FTIR spectroscopy.
  • Example : In related piperidine-pyrazole hybrids, the coupling constant (JJ) in ¹H NMR distinguishes axial/equatorial proton configurations, while carbonyl stretching frequencies in FTIR (~1650–1700 cm⁻¹) confirm ketone functionality .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent Variation : Modify the aminomethyl group on the piperidine ring (e.g., replace with alkyl or aryl groups) and assess changes in target binding using in vitro assays.
  • Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the pyrazole 1-position to enhance electrophilic reactivity, as seen in trifluoromethylpyridine derivatives .
  • Computational Modeling : Use PubChem-derived SMILES strings (e.g., C20H25N5O2 for related compounds) to perform molecular docking or QSAR studies .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodology :

  • Standardized Assays : Adopt randomized block designs with split-split plots to control variables like pH, temperature, and solvent polarity .
  • Replicate Validation : Conduct at least four independent replicates per condition, as applied in pharmacological studies of spiro-piperidine derivatives .
  • Meta-Analysis : Compare data across studies using standardized units (e.g., µM vs. nM) and adjust for assay-specific factors (e.g., cell line heterogeneity).

Q. What strategies ensure stability during long-term storage?

  • Methodology :

  • Degradation Analysis : Perform accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) for 6–12 months.
  • Storage Recommendations : Store lyophilized samples at -20°C in amber vials under inert gas (N₂/Ar), similar to protocols for imidazole-piperazine derivatives .
  • Analytical Monitoring : Use HPLC-PDA to detect hydrolytic or oxidative degradation products monthly .

Experimental Design Considerations

Q. How to assess environmental and metabolic fate in pre-clinical studies?

  • Methodology :

  • Biotic/Abiotic Testing : Follow protocols from long-term environmental impact studies, such as those evaluating chemical distribution in soil/water compartments and metabolic pathways in hepatic microsomes .
  • Mass Spectrometry : Employ HRMS (Q-TOF) to identify metabolites, focusing on piperidine N-dealkylation or pyrazole ring oxidation .

Q. What safety protocols are critical during handling?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure, as recommended for piperidine derivatives .
  • Emergency Response : In case of inhalation, administer oxygen and seek medical attention immediately, aligning with safety measures for reactive amines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one

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